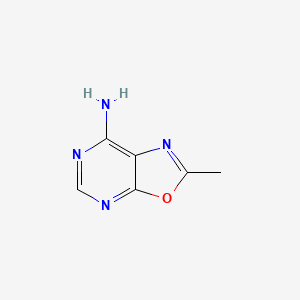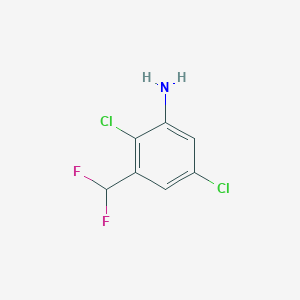
2,2'-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with methoxyethoxy phenyl groups and dioxaborolane units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps. One common method includes the following steps:
Formation of the fluorene core: The fluorene core is synthesized through a series of reactions involving the coupling of appropriate starting materials.
Substitution with methoxyethoxy phenyl groups: The fluorene core is then functionalized with methoxyethoxy phenyl groups through electrophilic aromatic substitution reactions.
Introduction of dioxaborolane units: Finally, the dioxaborolane units are introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium complexes are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Wissenschaftliche Forschungsanwendungen
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic characteristics.
Biological Research: Investigated for potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with molecular targets and pathways relevant to its application. For instance, in organic electronics, the compound’s conjugated structure facilitates efficient charge transport and light emission. In biological applications, its fluorescent properties enable it to act as a probe for imaging and sensing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(9,9-Bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar structure but with different substituents, affecting its electronic properties.
Fluorene-based Polymers: Polymers incorporating fluorene units exhibit similar electronic properties but differ in their mechanical and processing characteristics.
Uniqueness
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific combination of substituents, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and advanced materials .
Eigenschaften
Molekularformel |
C43H52B2O8 |
|---|---|
Molekulargewicht |
718.5 g/mol |
IUPAC-Name |
2-[9,9-bis[4-(2-methoxyethoxy)phenyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C43H52B2O8/c1-39(2)40(3,4)51-44(50-39)31-15-21-35-36-22-16-32(45-52-41(5,6)42(7,8)53-45)28-38(36)43(37(35)27-31,29-11-17-33(18-12-29)48-25-23-46-9)30-13-19-34(20-14-30)49-26-24-47-10/h11-22,27-28H,23-26H2,1-10H3 |
InChI-Schlüssel |
KCHWMNKJAFLFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCOC)C6=CC=C(C=C6)OCCOC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
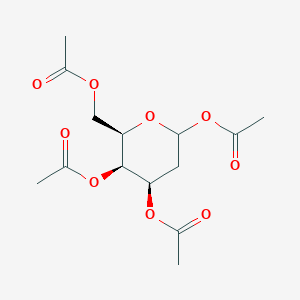
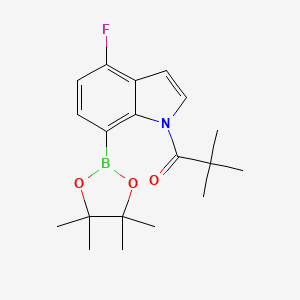
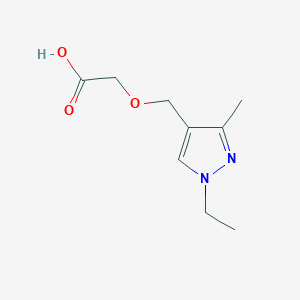
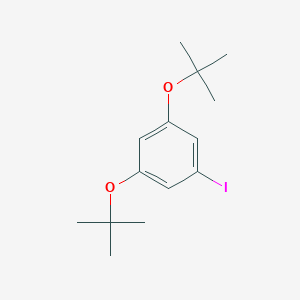
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)



![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
